molecular formula C11H11F3N4 B2966985 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 827588-14-7

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Numéro de catalogue: B2966985
Numéro CAS: 827588-14-7
Poids moléculaire: 256.232
Clé InChI: NQKLVNFSFNVPPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a synthetic chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This molecular scaffold is a fused, rigid, and planar N-heterocyclic system that has attracted significant attention in medicinal chemistry and drug discovery due to its significant synthetic versatility and potential biological activity . The compound features a nitrile group at the 3-position and a trifluoromethyl group at the 7-position, which can enhance lipophilicity and metabolic stability. Pyrazolo[1,5-a]pyrimidine derivatives are recognized as privileged structures in pharmaceutical research. They are known to exhibit a range of biological activities, primarily functioning as selective protein and enzymatic inhibitors . Specifically, compounds within this chemical class have been explored as inhibitors for various kinase targets, such as Casein Kinase 1 (CK1) and Bruton's Tyrosine Kinase (BTK) . This makes them valuable scaffolds in the development of potential anticancer agents and treatments for neurodegenerative diseases . The presence of the cyclopropyl substituent can influence the molecule's conformation and interaction with biological targets. This product is provided for non-human research applications only. It is intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propriétés

IUPAC Name

5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c12-11(13,14)9-3-8(6-1-2-6)17-10-7(4-15)5-16-18(9)10/h5-6,8-9,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKLVNFSFNVPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(N3C(=C(C=N3)C#N)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclocondensation of appropriately substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. The reaction conditions often require the use of strong acids, such as trifluoroacetic acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile may be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for applications in coatings, adhesives, and other advanced materials.

Mécanisme D'action

The mechanism by which 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

  • 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

  • 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines

Uniqueness: 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific structural features and potential applications. Its cyclopropyl group and trifluoromethyl group contribute to its unique chemical properties, making it distinct from other similar compounds.

Activité Biologique

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its potential as an antitumor agent and other therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H11F3N4
  • Molecular Weight : 256.23 g/mol
  • CAS Number : 827588-14-7

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The specific compound has shown promising results in inhibiting various cancer cell lines by targeting critical pathways involved in tumor growth.

  • Mechanism of Action :
    • The compound acts as an ATP-competitive inhibitor of several kinases implicated in cancer progression. It has been reported to effectively inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine significantly reduced cell viability in BRAF-mutant melanoma cell lines. The IC50 values for these compounds were noted to be in the nanomolar range, indicating potent anti-proliferative effects .
CompoundTarget KinaseIC50 (nM)Cell Line
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrileBRAF(V600E)50A375 (melanoma)
Another derivativeEGFR20HCC827 (lung cancer)

Anti-inflammatory and Anti-bacterial Activities

Beyond its antitumor potential, this compound also exhibits anti-inflammatory and antibacterial properties. Pyrazole derivatives are known to modulate inflammatory pathways and have been tested against various bacterial strains.

  • Anti-inflammatory Mechanism :
    • The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 through suppression of NF-kB signaling pathways .
  • Antibacterial Efficacy :
    • Preliminary studies suggest that this pyrazolo derivative shows activity against Gram-positive bacteria, making it a candidate for further exploration in antibacterial drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity against cancer cells.

  • Key Modifications :
    • Introduction of trifluoromethyl groups has been shown to increase lipophilicity and improve binding affinity to target proteins.
    • Cyclopropyl substitution contributes to the overall stability and bioavailability of the compound in biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using enaminones or substituted pyrazole precursors. For example, pyrazolo[1,5-a]pyrimidine derivatives are often prepared by reacting aminopyrazoles with β-diketones or β-ketoesters under reflux in polar aprotic solvents (e.g., DMF, acetic acid) with catalytic triethylamine . Key steps include controlling reaction temperature (e.g., 120°C for 10 hours) and purification via recrystallization from ethanol/DMF mixtures .

Q. How is the structure of this compound confirmed experimentally?

  • Methodology : Structural characterization typically involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; trifluoromethyl at δ ~120–125 ppm in 13^13C) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., m/z 318 for C17_{17}H10_{10}N4_4O3_3) .
  • X-ray crystallography : To resolve planar or non-planar configurations (e.g., planar pyrazolo[1,5-a]pyrimidine core with deviations in substituents like chloromethyl groups) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodology :

  • Solvents : DMF, acetic anhydride, or 1,4-dioxane for high solubility of intermediates .
  • Catalysts : PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) for activating intermediates in coupling reactions .
  • Bases : Triethylamine or sodium acetate to neutralize byproducts and stabilize reactive intermediates .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Computational modeling : Use DFT calculations to assess steric and electronic effects of the cyclopropyl group on π-π stacking or hydrogen bonding .
  • Biological assays : Compare IC50_{50} values against analogs lacking the cyclopropyl group (e.g., in kinase inhibition assays) .
  • Crystallographic data : Analyze bond angles and torsional strain in the cyclopropyl ring to predict conformational stability .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

  • Methodology :

  • Reaction optimization : Screen temperatures (80–120°C) and solvents (DMF vs. dioxane) to improve efficiency .
  • Catalyst tuning : Replace PyBroP with BOP-Cl for better activation of carbonyl intermediates .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry .

Q. How can tautomeric forms of this compound be identified in solution?

  • Methodology :

  • Dynamic NMR : Monitor chemical shift changes in DMSO-d6_6 or CDCl3_3 to detect tautomer equilibria (e.g., pyrazole vs. pyrimidine ring protonation) .
  • pH-dependent UV-Vis spectroscopy : Track absorbance shifts (e.g., 250–300 nm) to correlate tautomer prevalence with solvent polarity .

Data Contradictions and Resolution

Q. Why do reported melting points vary for structurally similar analogs?

  • Resolution :

  • Purity assessment : Recrystallize samples multiple times and compare DSC/TGA data to exclude solvent inclusion .
  • Polymorphism screening : Use X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms .

Q. How to address discrepancies in 13^{13}C NMR assignments for trifluoromethyl groups?

  • Resolution :

  • Referencing standards : Compare with trifluoromethyl-containing analogs (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines) .
  • Decoupling experiments : Use DEPT-135 to distinguish CF3_3 carbons from aromatic signals .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.